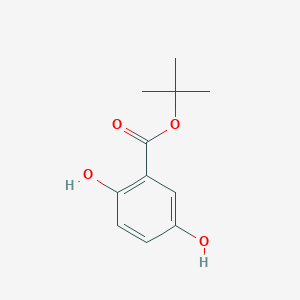

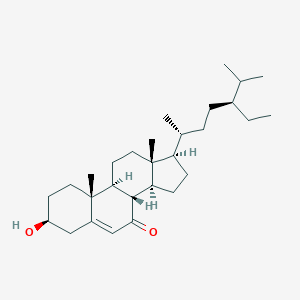

3beta-Hydroxyporiferast-5-en-7-one

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 3beta-Hydroxyporiferast-5-en-7-one is characterized by a β-lactam structure . The compound’s structure can be analyzed using techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3beta-Hydroxyporiferast-5-en-7-one are essential for understanding its interaction with biological environments . These properties include hardness, topography, and hydrophilicity .Applications De Recherche Scientifique

Synthesis and Derivation Applications : A study by Lobastova et al. (2009) describes the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxy-androst-5-en-17-one (DHEA) via microbial 7alpha-hydroxylation, highlighting its potential in producing novel vitamin D derivatives (Lobastova et al., 2009).

Steroidogenesis Studies : Wiebe (1976) explored the activities of hydroxysteroid dehydrogenases in rat Leydig cells, providing insights into the role of 3beta-hydroxysteroids in testicular biosynthesis and sexual maturation (Wiebe, 1976).

Enzymatic Properties and Applications : Tomioka et al. (1976) investigated the enzymatic properties of 3beta-hydroxysteroid oxidase, revealing its potential applications in steroid oxidation processes (Tomioka et al., 1976).

Biological Effects in Cell Studies : Piir et al. (2006) synthesized derivatives of 3beta-hydroxysteroids and studied their effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells, indicating their potential in cellular metabolism research (Piir et al., 2006).

Role in Ovarian Follicle Development : Research by Bao et al. (1997) on bovine ovarian follicles showed that expression of mRNA encoding 3beta-HSD correlates with follicular size and selection, suggesting its importance in reproductive biology (Bao et al., 1997).

Modulation in Placenta : A study by Chavatte et al. (1995) on equine placenta demonstrated how pregnenolone and progesterone metabolites modulate 3beta-HSD activity, indicating its significance in gestational biology (Chavatte et al., 1995).

Anti-inflammatory Applications : Chaubal et al. (2003) isolated a steroid from Acacia nilotica showing anti-inflammatory activity, underscoring the potential of 3beta-hydroxysteroids in therapeutic applications (Chaubal et al., 2003).

Analytical Methods Development : Higashi et al. (2005) developed a method to increase the sensitivity of 3beta-hydroxy-5-ene steroids in LC-APCI-MS, which could be significant for analytical chemistry (Higashi et al., 2005).

Molecular Biology Insights : Simard et al. (2005) provided extensive insights into the molecular biology of the 3beta-hydroxysteroid dehydrogenase/delta5-delta4 isomerase gene family, crucial for understanding steroid hormone formation (Simard et al., 2005).

Mécanisme D'action

Target of Action

3beta-Hydroxyporiferast-5-en-7-one, also known as Stigmast-5-en-7-one, 3-hydroxy-, (3beta,24S)-, is a natural compound that has been shown to have antioxidant, anti-inflammatory, and anticarcinogenic properties . It primarily targets colonic adenocarcinoma cells and oral pathogens such as Streptococcus mutans and Prevotella intermedia .

Mode of Action

The compound inhibits the growth of colonic adenocarcinoma cells by inducing apoptosis . It also inhibits the growth of oral pathogens by inhibiting fatty acid synthesis .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of novel vitamin d derivatives, testicular biosynthesis and sexual maturation, steroid oxidation processes, cholesterol biosynthesis, and cellular metabolism.

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 3beta-Hydroxyporiferast-5-en-7-one’s action include the induction of apoptosis in colonic adenocarcinoma cells and the inhibition of fatty acid synthesis in oral pathogens . It also has potential effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells.

Action Environment

The action, efficacy, and stability of 3beta-Hydroxyporiferast-5-en-7-one can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the compound’s action may be influenced by the lipid composition of the target cells.

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXJOAKQGDRCT-HPYBIPJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B179824.png)